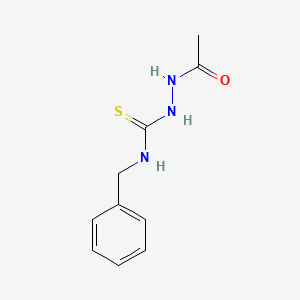
2-acetyl-N-benzylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-N-benzylhydrazinecarbothioamide is a chemical compound with the molecular formula C10H13N3OS and a molecular weight of 223.30 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-N-benzylhydrazinecarbothioamide typically involves the reaction of benzylamine with acetyl chloride in the presence of a thiourea derivative. The reaction is usually carried out under controlled conditions, such as maintaining a specific temperature and using a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced purification techniques and scaling up the reaction process to meet commercial demands.
化学反応の分析
Types of Reactions: 2-Acetyl-N-benzylhydrazinecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
2-Acetyl-N-benzylhydrazinecarbothioamide has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of various chemical products and materials.
作用機序
The mechanism by which 2-acetyl-N-benzylhydrazinecarbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Thiourea
Benzylthiourea
Acetylthiourea
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
生物活性
2-acetyl-N-benzylhydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazine moiety linked to a benzyl group and an acetyl group, which contributes to its reactivity and biological properties. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Its mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which may contribute to its therapeutic effects.
- Interaction with Receptors : It can bind to specific receptors, modulating their activity and influencing cellular responses.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.
Anticonvulsant Activity
A notable area of research involves the anticonvulsant properties of derivatives related to this compound. A study demonstrated that similar compounds provided significant protection against seizures induced by maximal electroshock (MES) in animal models. The efficacy was comparable to established anticonvulsants like phenobarbital, indicating potential for further development in seizure management .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration as an antibacterial agent.
Case Study 1: Anticonvulsant Efficacy
In a controlled study focusing on the anticonvulsant effects of N-benzyl derivatives, this compound was evaluated alongside other compounds. Results indicated that the compound could significantly reduce seizure frequency in rodent models at doses comparable to traditional treatments .
Case Study 2: Antimicrobial Testing
A series of tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory concentrations (MIC values), suggesting potential for development as an antibiotic.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
特性
IUPAC Name |
1-acetamido-3-benzylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-8(14)12-13-10(15)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14)(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJGMYCBAQERQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














